

Cross-Validation of Analytical Methods for 3-Fluoro-3-methylazepane

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Compound of Interest

Compound Name: 3-Fluoro-3-methylazepane

CAS No.: 1824048-34-1

Cat. No.: B2779238

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Executive Summary & Compound Profile

3-Fluoro-3-methylazepane (often handled as the hydrochloride salt to ensure stability) presents unique analytical challenges. As a saturated seven-membered ring with a geminal fluoro-methyl substitution, it lacks a strong UV chromophore, making standard HPLC-UV unreliable for absolute purity assessment without derivatization. Furthermore, the electronegative fluorine atom lowers the pKa of the secondary amine, altering its retention behavior in reversed-phase chromatography.

This guide defines a self-validating analytical triad:

- Primary Reference Method: ^{19}F Quantitative NMR (qNMR) for absolute assay.
- Routine Purity Method: LC-MS (ESI+) or HPLC-CAD (Charged Aerosol Detection).
- Orthogonal Impurity Profiling: GC-FID (for volatile organic impurities in the free base form).

Property	Description	Analytical Implication
Structure	7-membered amine, 3-F, 3-Me substitution	Conformational rigidity; ¹⁹ F NMR distinct singlet/multiplet.
Chromophore	Negligible (no conjugated π -system)	UV detection is prone to error. Requires CAD, MS, or qNMR.
Basicity	Secondary Amine (pKa ~9.0–9.5 estimated)	Requires buffered mobile phases (pH > 10 or acidic with ion pairing).
Volatility	Moderate (Free base) / Low (HCl salt)	GC feasible for free base; LC preferred for salt.

Comparative Analysis of Methodologies

The following table objectively compares the performance of available analytical techniques for this specific compound.

Feature	Method A: ¹⁹ F qNMR (Gold Standard)	Method B: LC-MS / HPLC-CAD (Routine)	Method C: HPLC-UV (205 nm) (Legacy)
Specificity	High. Distinct F-signal; no interference from non-fluorinated impurities.	High (MS) / Med (CAD). Separates impurities based on hydrophobicity.	Low. Solvent cut-off interference; poor sensitivity.
Quantification	Absolute. No reference standard of the analyte required.	Relative. Requires a high-purity reference standard.	Poor. Response factors vary wildly for impurities.
Linearity	Excellent ($R^2 > 0.9999$)	Good ($R^2 > 0.99$)	Variable
Throughput	Low (10–15 mins/sample)	High (3–5 mins/sample)	High
Primary Use	Potency Assignment (Assay %)	Purity % (Area) & ID	Not Recommended

Detailed Experimental Protocols

Protocol A: The "Truth" Method – ¹⁹F qNMR

Objective: Establish the absolute weight-percent purity (Assay) of the material to validate HPLC standards. Principle: The integrated signal area in NMR is directly proportional to the molar ratio of nuclei, independent of chemical structure.

Reagents:

- Solvent: DMSO-d₆ (prevents volatility loss of free base).
- Internal Standard (IS):
 - Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (traceable grade).
 - Selection Logic: The IS must have a relaxation time (

) similar to the analyte and a chemical shift distinct from the analyte's fluorine signal (typically

-140 to -160 ppm for aliphatic F).

Workflow:

- T1 Determination: Perform an inversion-recovery experiment to determine for both analyte and IS. Set relaxation delay () to (typically 30s) to ensure 99.9% magnetization recovery.
- Sample Prep: Weigh ~10 mg of **3-Fluoro-3-methylazepane** and ~10 mg of IS directly into the NMR tube using a micro-balance (precision mg). Record exact masses. Dissolve in 0.6 mL DMSO-d₆.
- Acquisition:
 - Pulse angle: 90°
 - Spectral width: Sufficient to cover -60 ppm (IS) to -200 ppm.
 - Scans: 64 (for S/N > 150).
 - Center frequency: Midpoint between analyte and IS signals.
- Processing: Phase and baseline correct manually. Integrate the IS signal (set to defined value) and the analyte signal.

Calculation:

Where

=Integral,

=Number of F nuclei,

=Molar mass,

=Weighed mass,

=Purity.[1][2][3][4]

Protocol B: The "Routine" Method – LC-MS (ESI+)

Objective: Detect impurities and confirm identity. Causality: Since the molecule is a secondary amine, it ionizes readily in positive mode (

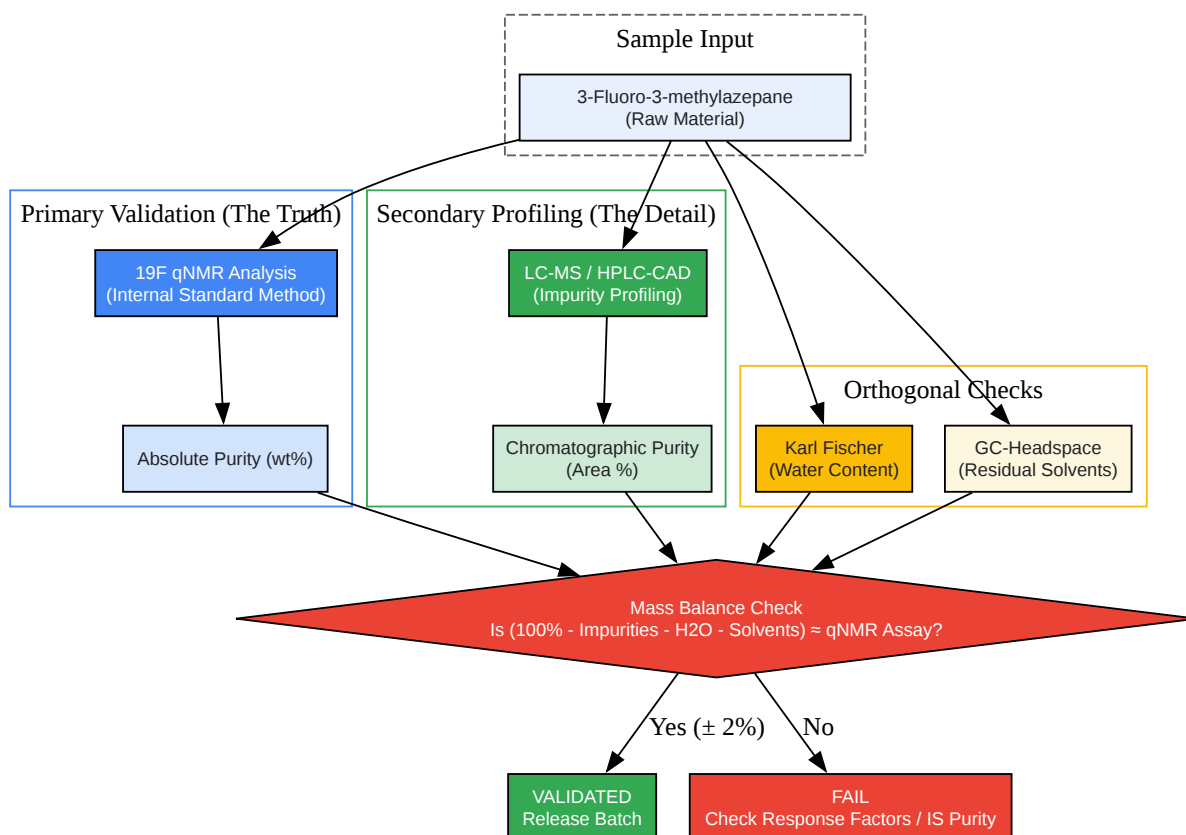
).

Parameters:

- Column: C18 Charged Surface Hybrid (CSH),
mm, 1.7 μm . (CSH provides better peak shape for basic amines at low pH).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 10 mins.
- Detection:
 - MS: ESI+, Scan range 100–800 m/z.
 - CAD: Nebulizer temp 35°C (Universal detection for non-chromophoric impurities).

Cross-Validation Workflow (Diagram)

The following diagram illustrates the logical flow for validating the analytical data. The system is "self-validating" because the qNMR assay value must align with the mass balance derived from LC-MS/GC purity and residual solvent/water analysis.



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Caption: Logical workflow for cross-validating qNMR assay against chromatographic purity and volatile content.

Critical Analysis & Troubleshooting

Why Cross-Validation Fails

In the analysis of fluorinated amines, a common failure mode occurs when HPLC Area% > qNMR Assay%.

- Cause: The analyte lacks UV absorbance, but impurities (e.g., precursors like benzyl-protected intermediates) have high UV absorbance. If using UV detection, the purity is underestimated. If using CAD/MS, response factors may vary.
- Resolution: Trust the qNMR data for potency. Use HPLC only to identify and limit specific impurities.

The "Invisible" Impurity

Synthesis of **3-Fluoro-3-methylazepane** often involves ring-closing metathesis or fluorination of azepane precursors. Inorganic fluoride salts (NaF, KF) may persist.

- Detection: These are invisible to LC-MS/UV.
- Solution: ^{19}F NMR covers a wide shift range. Inorganic fluoride appears at ~ -120 ppm (distinct from organofluorine at -140 to -160 ppm). qNMR accounts for this automatically.

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